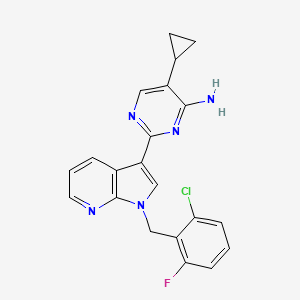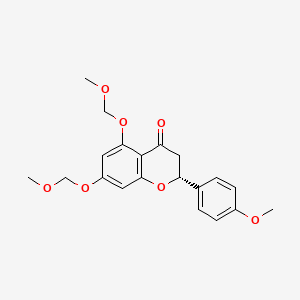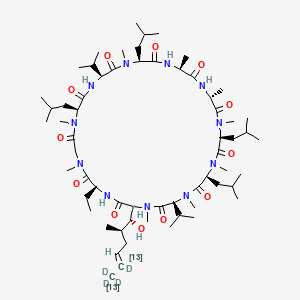
hDHODH-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hDHODH-IN-13 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway. This compound has shown significant potential in the treatment of various diseases, including inflammatory bowel disease and certain types of cancer .
Métodos De Preparación
The synthesis of hDHODH-IN-13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are often proprietary and detailed in scientific literature . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
hDHODH-IN-13 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
hDHODH-IN-13 has a wide range of scientific research applications:
Mecanismo De Acción
hDHODH-IN-13 exerts its effects by inhibiting the activity of human dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a reduction in pyrimidine levels, which in turn affects DNA and RNA synthesis, ultimately inhibiting cell proliferation . The molecular targets and pathways involved include the pyrimidine biosynthesis pathway and various metabolic pathways .
Comparación Con Compuestos Similares
hDHODH-IN-13 is unique in its high potency and selectivity for human dihydroorotate dehydrogenase. Similar compounds include brequinar and PTC299, which also inhibit dihydroorotate dehydrogenase but may have different pharmacokinetic properties and therapeutic applications .
Propiedades
Fórmula molecular |
C21H17ClFN5 |
|---|---|
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
2-[1-[(2-chloro-6-fluorophenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]-5-cyclopropylpyrimidin-4-amine |
InChI |
InChI=1S/C21H17ClFN5/c22-17-4-1-5-18(23)16(17)11-28-10-15(13-3-2-8-25-21(13)28)20-26-9-14(12-6-7-12)19(24)27-20/h1-5,8-10,12H,6-7,11H2,(H2,24,26,27) |
Clave InChI |
ZESAVUVCFMDOPB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN=C(N=C2N)C3=CN(C4=C3C=CC=N4)CC5=C(C=CC=C5Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)








![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)


